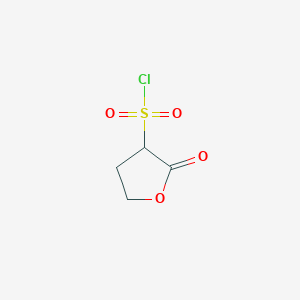

2-Oxooxolane-3-sulfonyl chloride

Description

Contextualizing 2-Oxooxolane-3-sulfonyl Chloride within the Broader Class of Sulfonyl Halides

Sulfonyl halides represent a significant class of organic compounds characterized by a sulfonyl group single-bonded to a halogen atom, with the general formula RSO₂X. wikipedia.org Within this class, sulfonyl chlorides (RSO₂Cl) are particularly prominent as highly reactive electrophiles, a trait conferred by the electron-withdrawing nature of the sulfonyl group which renders the chlorine atom a good leaving group. fiveable.me This reactivity makes them valuable intermediates in organic synthesis, widely used for creating sulfones, sulfonamides, and sulfonic esters through reactions with various nucleophiles like alcohols and amines. wikipedia.orgfiveable.memagtech.com.cn

This compound, with the molecular formula C₄H₅ClO₄S, is a specific member of the sulfonyl chloride family. chemenu.com Its structure is distinguished by the presence of an oxolane (tetrahydrofuran) ring bearing a ketone group at the 2-position, which forms a γ-lactone. This integration of a lactone ring with the sulfonyl chloride functionality imparts unique structural and electronic properties that differentiate it from simpler alkyl or aryl sulfonyl chlorides. The tetrahedral sulfur center is bonded to two oxygen atoms, a chlorine atom, and the carbon at the 3-position of the lactone ring. wikipedia.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 40336-84-3 chemenu.com |

| Molecular Formula | C₄H₅ClO₄S chemenu.com |

| Molecular Weight | 184.59 g/mol chemenu.com |

| SMILES Code | ClS(=O)(=O)C1CCOC1=O chemenu.com |

The Significance of Lactone-Containing Sulfonyl Chlorides as Chemical Intermediates

The presence of a lactone motif within a molecule is of great interest in synthetic and medicinal chemistry. mdpi.com Lactones are cyclic esters found in numerous natural products and are utilized as precursors for biodegradable polymers. mdpi.comresearchgate.net The γ-lactone, specifically the five-membered ring found in this compound, is a common structural unit in chemical communication among various organisms and serves as a key building block in the synthesis of complex natural products. researchgate.net

The combination of the versatile lactone ring and the reactive sulfonyl chloride group in a single molecule, as seen in this compound, creates a powerful bifunctional intermediate. This allows for the introduction of the sulfonyl group or its derivatives (like sulfonamides, which are important pharmacophores) while also providing a lactone scaffold that can be further modified. cbijournal.com The sulfonyl chloride group acts as a handle for a wide range of chemical transformations, enhancing the synthetic utility of the lactone core and enabling the construction of diverse and complex molecular architectures.

Overview of Current Research Trends and Unaddressed Challenges in Sulfonyl Chloride Chemistry

The field of sulfonyl chloride chemistry is continuously advancing, with current research focusing on several key areas. A major trend is the development of greener and more efficient synthetic methods. organic-chemistry.orgorganic-chemistry.org Traditional routes often involve harsh and hazardous reagents like thionyl chloride or chlorine gas. nih.govresearchgate.net Modern approaches aim to circumvent these issues by using milder and safer reagents, such as NaClO₂-mediated oxidative chlorosulfonation or protocols using N-chlorosuccinimide. organic-chemistry.orgorganic-chemistry.org Continuous flow processes are also being investigated to improve safety and control over highly exothermic reactions. rsc.org

Another significant research direction is the expansion of the synthetic applications of sulfonyl chlorides beyond their classic use in forming sulfonamides and sulfonate esters. magtech.com.cn Emerging areas include their use in transition-metal-catalyzed desulfinative cross-coupling reactions, where the sulfonyl chloride acts as a source of aryl or alkyl groups. sioc-journal.cn The development of photoredox catalysis has also enabled new transformations by generating sulfonyl radicals from sulfonyl chlorides under mild conditions. nih.gov

Despite these advancements, challenges remain. A primary obstacle is achieving high chemoselectivity when using sulfonyl chlorides in the presence of other reactive functional groups within a complex molecule. The inherent high reactivity of the sulfonyl chloride group can lead to undesired side reactions. fiveable.me Furthermore, while progress has been made, the development of general and effective methods for enantioselective reactions involving sulfonyl chlorides is an ongoing challenge. The synthesis and exploration of functionally diverse sulfonyl chlorides, such as this compound, are crucial for addressing these challenges and broadening the scope of modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxooxolane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCATZSWNQATOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40336-84-3 | |

| Record name | 2-oxooxolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxooxolane 3 Sulfonyl Chloride and Analogous Cyclic Sulfonyl Chlorides

Direct Synthesis Approaches to 2-Oxooxolane-3-sulfonyl Chloride from Precursors

Currently, specific and detailed research findings for the direct synthesis of this compound are not extensively documented in publicly available literature. The inherent reactivity of the lactone ring and the sulfonyl chloride group presents unique challenges for its direct synthesis. General methods applicable to other cyclic sulfonyl chlorides, as detailed in the following sections, could potentially be adapted for its preparation, although this would require careful optimization to avoid unwanted side reactions.

General Strategies for Cyclic Sulfonyl Chloride Generation

A variety of methods have been developed for the synthesis of sulfonyl chlorides, many of which are applicable to cyclic systems. These strategies generally involve the introduction of the -SO₂Cl group through oxidation and chlorination of suitable sulfur-containing precursors or the conversion of pre-existing sulfonic acid functionalities.

Oxidative chlorination is a common and effective method for the preparation of sulfonyl chlorides from precursors such as thiols, disulfides, and thioacetates. This one-pot reaction combines an oxidizing agent and a chlorine source to directly form the sulfonyl chloride group.

The combination of hydrogen peroxide (H₂O₂) with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) serves as a powerful system for the oxidative conversion of thiols and their derivatives to sulfonyl chlorides. organic-chemistry.org For instance, the H₂O₂/SOCl₂ system is highly reactive and facilitates the direct oxidative chlorination of various thiol derivatives, leading to excellent yields of the corresponding sulfonyl chlorides in short reaction times. organic-chemistry.org Another efficient method involves the use of hydrogen peroxide in the presence of zirconium tetrachloride for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides with high purity. organic-chemistry.org This approach is advantageous due to its mild reaction conditions and avoidance of harsh reagents. organic-chemistry.org

Phosphorus oxychloride, in addition to its role in these systems, is a versatile reagent in organic synthesis. It is used in the manufacture of phosphate esters, such as triaryl and trialkyl phosphates, which find applications as flame retardants and plasticizers. chemicalbook.com It can also be prepared through various methods, including the reaction of phosphorus pentachloride with phosphorus pentoxide. chemicalbook.com

Table 1: Examples of Oxidative Chlorination using Peroxide Systems

| Precursor | Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophenol | H₂O₂/SOCl₂ | Benzenesulfonyl chloride | Excellent | organic-chemistry.org |

| Benzyl thiol | H₂O₂/ZrCl₄ | Phenylmethanesulfonyl chloride | High | organic-chemistry.org |

N-Chlorosuccinimide (NCS) is a versatile and mild reagent for chlorination and oxidation reactions. organic-chemistry.orgwikipedia.orgchemicalbook.comsigmaaldrich.com It serves as a source of electrophilic chlorine and can be effectively used for the synthesis of sulfonyl chlorides from various sulfur-containing compounds. organic-chemistry.org

A combination of NCS and dilute hydrochloric acid can smoothly oxidize thiol derivatives to afford the corresponding sulfonyl chlorides in good yields. organic-chemistry.org Furthermore, the in-situ preparation of sulfonyl chlorides from thiols using NCS, tetrabutylammonium chloride, and water allows for a convenient subsequent synthesis of sulfonamides and sulfonyl azides in the same reaction vessel. organic-chemistry.org Structurally diverse sulfonyl chlorides have been synthesized in good yields from S-alkylisothiourea salts, which are readily prepared from alkyl halides or mesylates and thiourea, using NCS for chlorosulfonation. organic-chemistry.orgorganic-chemistry.org An advantage of this method is that the succinimide (B58015) byproduct can be conveniently recycled back to NCS using sodium hypochlorite, making it suitable for large-scale synthesis. organic-chemistry.orgorganic-chemistry.org

Table 2: Synthesis of Sulfonyl Chlorides using NCS

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophenol | NCS, dilute HCl | Benzenesulfonyl chloride | Good | organic-chemistry.org |

| S-benzylisothiourea salt | NCS | Phenylmethanesulfonyl chloride | Good | organic-chemistry.orgorganic-chemistry.org |

| Butanethiol | NCS | Butanesulfonyl chloride | 67 | researchgate.net |

| Benzylthiol | NCS | Phenylmethanesulfonyl chloride | 67 | researchgate.net |

Direct chlorosulfonation is a widely used industrial method for the synthesis of sulfonyl chlorides from hydrocarbons. This reaction typically involves treating an alkane or arene with chlorosulfonic acid (ClSO₃H). google.com

For aromatic compounds, the reaction is an electrophilic aromatic substitution. For example, the reaction of calix organic-chemistry.orgarenes with a large excess of chlorosulfonic acid in chloroform at room temperature yields the corresponding tetrakis(chlorosulfonyl)calix organic-chemistry.orgarenes. utwente.nl

Sulfonic acids and their salts are common precursors for the synthesis of sulfonyl chlorides. The conversion is typically achieved by treating the sulfonic acid or its salt with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). nih.govresearchgate.net

For instance, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride by reacting it with phosphorus pentachloride. google.comgoogleapis.com Similarly, 4-hydroxypyridine-3-sulfonic acid can be transformed into 4-chloropyridine-3-sulfonyl chloride using a mixture of phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas. google.com The use of phosphorus oxychloride is also reported in the conversion of 1-nitro-10H-phenoxazine-3-sulfonic acid to its corresponding sulfonyl chloride. researchgate.net

The synthesis of sulfonyl chlorides from sulfonic acids can also be achieved using reagents like POCl₃ or SO₂Cl₂. nih.gov However, these reagents can be unselective and have low functional group compatibility, which may limit their application in the synthesis of complex molecules. nih.gov

Table 3: Conversion of Sulfonic Acids to Sulfonyl Chlorides

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Pyridine-3-sulfonic acid | PCl₅ | Pyridine-3-sulfonyl chloride | google.comgoogleapis.com |

| 4-Hydroxypyridine-3-sulfonic acid | POCl₃, PCl₃, Cl₂ | 4-Chloropyridine-3-sulfonyl chloride | google.com |

| 1-Nitro-10H-phenoxazine-3-sulfonic acid | POCl₃ | 1-Nitro-10H-phenoxazine-3-sulfonyl chloride | researchgate.net |

Oxidative Chlorination of Sulfur-Containing Precursors

Environmentally Benign and Sustainable Synthetic Routes for Sulfonyl Chlorides

The synthesis of sulfonyl chlorides, critical intermediates in organic and medicinal chemistry, has traditionally relied on methods that often involve harsh reagents and generate significant waste. organic-chemistry.orgnbinno.com Modern chemistry is increasingly focused on developing greener, more sustainable alternatives that are safer, more efficient, and environmentally responsible. nbinno.com Several innovative strategies have emerged for the synthesis of sulfonyl chlorides that align with the principles of green chemistry.

One prominent sustainable approach involves the use of S-alkylisothiourea salts as odorless, stable, and safe sulfur sources. thieme-connect.comgoogle.com These salts, easily prepared from readily available alkyl halides or mesylates and inexpensive thiourea, can be converted to sulfonyl chlorides via oxidative chlorosulfonation. organic-chemistry.orgorganic-chemistry.org A particularly effective method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.orgthieme-connect.com This process is operationally simple and avoids hazardous reagents like chlorine gas. organic-chemistry.org A key advantage of this protocol is its sustainability; the water-soluble byproduct, succinimide, can be recovered and reconverted to the NCS reagent using sodium hypochlorite (bleach), making the process circular. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Another environmentally friendly method is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is noted for being clean, economical, and worker-friendly. organic-chemistry.org This procedure uses readily accessible reagents and allows for easy purification without the need for chromatography, affording high yields of the desired sulfonyl chlorides. organic-chemistry.org Similarly, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been identified as an efficient oxidant for converting thiols to sulfonyl chlorides. rsc.orgresearchgate.net This reaction can be performed in sustainable solvents such as water, ethanol, or glycerol, and features a simple, solvent-free workup that often only requires filtration. rsc.orgresearchgate.net

The exploration of photocatalysis also offers a green synthetic route. Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of sulfonyl chlorides from aryldiazonium salts under visible light irradiation at room temperature. acs.org This method demonstrates high functional group tolerance. acs.org Other green oxidative chlorination techniques for thiols and their derivatives employ combinations of reagents like hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) or zirconium tetrachloride, and N-chlorosuccinimide with dilute hydrochloric acid. organic-chemistry.org These methods are advantageous due to their mild reaction conditions, short reaction times, and avoidance of harsh chemicals. organic-chemistry.org

The overarching trend in fine chemical production is moving towards catalytic methods, flow chemistry, and the use of less hazardous activating agents to reduce waste, minimize energy consumption, and utilize renewable feedstocks where possible. nbinno.com

Table 1: Comparison of Environmentally Benign Synthetic Routes for Sulfonyl Chlorides

| Method | Key Reagents | Advantages | Source(s) |

|---|---|---|---|

| NCS Chlorosulfonation | S-Alkylisothiourea salts, N-Chlorosuccinimide (NCS) | Odorless starting materials, recyclable byproduct (succinimide), avoids chlorine gas, high yields. | organic-chemistry.orgthieme-connect.comorganic-chemistry.org |

| Bleach-Mediated Oxidation | S-Alkylisothiourea salts, Sodium Hypochlorite (Bleach) | Clean, economical, simple purification, safe operation, uses readily accessible reagents. | organic-chemistry.org |

| Oxidative Chlorination with NaDCC·2H₂O | Thiols, Sodium dichloroisocyanurate dihydrate | Use of sustainable solvents (water, EtOH, glycerol), mild conditions, simple filtration workup. | rsc.orgresearchgate.net |

| Photocatalysis | Aryldiazonium salts, K-PHI catalyst, SOCl₂/H₂O | Uses visible light, room temperature, heterogeneous/recyclable catalyst, high functional group tolerance. | acs.org |

| Oxidative Chlorination with H₂O₂ | Thiols/Disulfides, H₂O₂/SOCl₂ or H₂O₂/ZrCl₄ | Mild conditions, very short reaction times, high purity and yields, avoids harsh reagents. | organic-chemistry.org |

Advanced Methodologies for Stereoselective Synthesis of Related Lactone-Sulfonyl Chloride Scaffolds

The stereocontrolled synthesis of complex molecules containing both lactone and sulfonyl functionalities is of significant interest due to the prevalence of these motifs in biologically active compounds and functional materials. nih.gov While direct stereoselective synthesis of a lactone-sulfonyl chloride is challenging, advanced methodologies have been developed for the stereoselective synthesis of sulfonyl-containing lactones, which are closely related scaffolds.

One powerful strategy is the vicinal sulfonyl functionalization of alkenes, which allows for the simultaneous introduction of a sulfonyl group and another functionality, such as a lactone. nih.gov A notable example is the copper-catalyzed sulfonyllactonization of γ-lactam-tethered 5-aryl-4(E)-pentenoic acids. nih.gov In this process, a sulfonyl radical, generated from a sulfonyl chloride and a copper(I) catalyst, adds regioselectively to the alkene. The resulting alkyl radical intermediate is then trapped intramolecularly by the pendant carboxylic acid group to furnish a sulfone-tethered bicyclic lactam-lactone with high diastereoselectivity. nih.gov This modular annulation is tolerant of both electron-rich and electron-deficient aryl sulfonyl chlorides. nih.gov

Alternative approaches focus on constructing the sulfonyl-lactone framework through different bond formations. A facile route to γ-sulfonyl δ-lactones has been developed involving a sodium hydride-mediated Michael addition of β-ketosulfones to methyl acrylate. researchgate.netdocumentsdelivered.com The resulting δ-ketoester intermediate undergoes a subsequent sodium borohydride-mediated stereoselective reduction of the ketone and concomitant lactonization to yield the desired γ-sulfonyl δ-lactone. researchgate.netdocumentsdelivered.com

Furthermore, stereodivergent methods offer access to various stereoisomers of densely functionalized γ-lactones. acs.org One such approach involves the coupling of ynamides and vinyl sulfoxides. While not directly involving a sulfonyl chloride, this method highlights the advanced strategies used to achieve stereocontrol in the synthesis of substituted γ-lactones, which could be precursors to more complex sulfonyl-containing targets. acs.org The development of these stereoselective methodologies is crucial for accessing specific isomers of complex molecules for applications in medicinal chemistry and materials science. nih.govacs.org

Table 2: Advanced Methodologies for Stereoselective Synthesis of Sulfonyl-Lactone Scaffolds

| Methodology | Key Transformation | Stereochemical Control | Substrates | Source(s) |

|---|---|---|---|---|

| Sulfonyllactonization | Radical addition of sulfonyl chloride to an alkene followed by intramolecular cyclization. | High diastereoselectivity controlled by the cyclization step. | Alkenoic acids and sulfonyl chlorides. | nih.gov |

| Michael Addition / Reductive Lactonization | Conjugate addition of a β-ketosulfone to an acrylate, followed by stereoselective reduction and cyclization. | Stereoselectivity is induced during the ketone reduction step. | β-Ketosulfones and methyl acrylate. | researchgate.netdocumentsdelivered.com |

| Ynamide/Vinyl Sulfoxide Coupling | Coupling of an ynamide and a vinyl sulfoxide leading to 1,4-dicarbonyl compounds which are precursors to lactones. | Stereodivergent approach allowing access to different stereoisomers. | Ynamides and vinyl sulfoxides. | acs.org |

Chemical Reactivity and Transformation of 2 Oxooxolane 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly effective leaving group, making the sulfur atom susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a wide array of sulfonate esters and sulfonamides.

Formation of Sulfonate Esters with Alcohols

The reaction of 2-oxooxolane-3-sulfonyl chloride with alcohols provides a direct route to the corresponding sulfonate esters. This transformation is a standard method for activating hydroxyl groups, converting them into excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. vaia.comyoutube.com The general reaction involves the attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester along with hydrochloric acid. vaia.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl produced. youtube.com The mechanism involves a straightforward nucleophilic attack of the alcohol on the sulfonyl chloride. youtube.com This process is generally efficient for primary and secondary alcohols. youtube.com The reactivity of alcohols in this reaction generally follows the order of primary > secondary > tertiary, primarily due to steric hindrance around the hydroxyl group. youtube.com

Table 1: Examples of Sulfonate Ester Formation

| Alcohol | Reagent | Product |

| Ethanol | This compound | Ethyl 2-oxooxolane-3-sulfonate |

| Methanol | This compound | Methyl 2-oxooxolane-3-sulfonate |

This table presents hypothetical examples to illustrate the reaction, as specific examples with this compound were not found in the provided search results.

The kinetics and mechanism of the alcoholysis of related aromatic sulfonyl chlorides have been studied, revealing that the reaction generally proceeds via an SN2-type mechanism. rsc.org The transition state can be influenced by the solvent, with hydrolysis reactions sometimes shifting towards a looser, more SN1-like transition state, while alcoholysis can favor a tighter, more associative (SAN) transition state. rsc.org

Synthesis of Sulfonamides via Amine Reactivity

The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. rsc.orgorganic-chemistry.org This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. nih.gov The process involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl chloride's sulfur atom, resulting in the formation of a sulfonamide and HCl. rsc.org

A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to scavenge the generated HCl. nih.gov The reaction is generally rapid and compatible with a diverse range of primary and secondary amines, including both aliphatic and aromatic amines. rsc.org Studies on similar sulfonyl chlorides have shown that primary amines tend to react more rapidly than secondary amines due to lower steric hindrance. rsc.org

Table 2: Synthesis of Sulfonamides from this compound and Various Amines

| Amine | Product |

| Aniline | N-phenyl-2-oxooxolane-3-sulfonamide |

| Benzylamine | N-benzyl-2-oxooxolane-3-sulfonamide |

| Diethylamine | N,N-diethyl-2-oxooxolane-3-sulfonamide |

This table presents hypothetical examples to illustrate the reaction scope.

Microwave-assisted, solvent-free conditions have been shown to be an environmentally friendly and efficient method for the sulfonylation of amines, often leading to excellent yields in short reaction times. rsc.org The proposed mechanism under these conditions involves the activation of the sulfonyl chloride by microwave irradiation, making the sulfonyl group more susceptible to nucleophilic attack by the amine. rsc.org

Derivatization with Heterocyclic Amines to Form Complex Sulfonamides

Sulfonyl chlorides are valuable reagents for the synthesis of complex sulfonamides through their reaction with heterocyclic amines. sigmaaldrich.com This strategy is frequently employed in drug discovery to generate libraries of compounds for biological screening. sigmaaldrich.com The reaction of this compound with various heterocyclic amines, such as those containing pyrazole (B372694) or triazole rings, can lead to novel heterocyclic sulfonamides. researchgate.net

The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole has been shown to produce the corresponding (pyrazol-1-yl)sulfonyl and (triazol-1-yl)sulfonyl derivatives. researchgate.net These products can then undergo further cyclocondensation reactions to form new fused heterocyclic systems. researchgate.net Similarly, the reaction of heterocyclic thioamides with sulfonyl azides (which can be derived from sulfonyl chlorides) can lead to the formation of N-sulfonyl amidines, demonstrating the versatility of sulfonyl derivatives in heterocyclic chemistry. beilstein-journals.org

The synthesis of heteroaryl sulfonamides can also be achieved through palladium-mediated coupling reactions of heteroarylboronic acids with chlorosulfates, which generate sulfonyl chloride intermediates in situ that can then react with amines. mit.edu This approach, however, can be limited by the stability of the heteroaryl sulfonyl chloride products. mit.edu

Reactions with Unsaturated Organic Substrates

Beyond nucleophilic substitution, the reactivity of sulfonyl chlorides extends to additions and annulations with unsaturated systems, proceeding through either radical or ionic pathways.

Annulation Reactions with Alkenes, Alkynes, and (Hetero)aromatics

The development of copper-catalyzed cross-coupling reactions of terminal alkynes with monooxalyl chloride to synthesize 2-oxo-3-butynoates demonstrates the utility of coupling reactions in building complex molecular architectures. nih.gov This suggests the potential for similar copper-catalyzed reactions involving this compound with unsaturated partners.

Radical and Ionic Pathways in Sulfonylation Processes

The sulfonylation of unsaturated substrates can proceed through either radical or ionic mechanisms, depending on the reaction conditions and the nature of the substrates. For example, the conversion of aromatic carboxylic acids to sulfonyl chlorides can be achieved through a copper-catalyzed process that is thought to involve an aryl radical intermediate. nih.gov This aryl radical can then be trapped by sulfur dioxide to form an aryl sulfonyl radical, which is subsequently converted to the sulfonyl chloride. nih.gov

In other systems, the addition of sulfonyl chlorides to alkenes can be initiated by radicals, leading to the formation of a carbon-centered radical that then abstracts the chlorine atom from the sulfonyl chloride in a chain process. Alternatively, under polar conditions, an ionic mechanism involving electrophilic attack of the sulfonyl group on the double bond can occur. The specific pathway taken will influence the regiochemistry and stereochemistry of the resulting product.

Reactions with Imines, Aldehydes, and Ketones

The electrophilic nature of the sulfonyl chloride moiety in this compound allows it to react with a variety of nucleophiles, including imines, aldehydes, and ketones. These reactions often proceed through the formation of an intermediate that can undergo further transformations, leading to the synthesis of complex heterocyclic structures.

In the presence of a base, this compound can react with imines to form β-sultams. This reaction is believed to proceed via a [2+2] cycloaddition of the transient sulfene (B1252967), generated in situ from the sulfonyl chloride, with the C=N double bond of the imine. The choice of base and solvent can significantly influence the reaction's efficiency and stereochemical outcome.

Reactions with aldehydes and ketones can lead to the formation of α-sulfonyloxy ketones or enol sulfonates. The reaction with enolizable ketones, in the presence of a base, typically yields the corresponding enol sulfonate. In the case of aldehydes, the reaction can be more complex, potentially leading to the formation of α-sulfonyloxy aldehydes, which may be unstable and prone to further reactions such as elimination or rearrangement.

Cross-Coupling and Desulfitative Reactions of Sulfonyl Chlorides

The sulfonyl chloride group is a versatile functional group that can participate in a variety of cross-coupling and desulfitative reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Transition metal catalysis has revolutionized the use of sulfonyl chlorides in organic synthesis. Palladium and copper catalysts are particularly effective in promoting cross-coupling reactions where the sulfonyl chloride group acts as a leaving group or as a source of a sulfonyl radical.

In desulfitative coupling reactions, the sulfonyl chloride group is extruded as sulfur dioxide. For instance, palladium-catalyzed Heck-type reactions of sulfonyl chlorides with alkenes can lead to the formation of substituted alkenes. Similarly, copper-catalyzed cross-coupling reactions have been employed for the arylation of various nucleophiles using sulfonyl chlorides as the aryl source, proceeding through a desulfitation mechanism.

The table below summarizes key aspects of transition metal-catalyzed reactions involving sulfonyl chlorides.

| Catalyst System | Reactant | Product Type | Key Features |

| Palladium(0)/Ligand | Alkene | Substituted Alkene | Heck-type reaction with SO2 extrusion. |

| Copper(I)/Ligand | Nucleophile (e.g., Amine, Phenol) | Arylated Product | Desulfitative cross-coupling. |

Recent advancements in photoredox catalysis have enabled novel transformations of sulfonyl chlorides. One such transformation is the sulfonyl lactonization of alkenoic acids. In this reaction, a photocatalyst, upon irradiation with visible light, can induce the formation of a sulfonyl radical from a sulfonyl chloride. This radical can then add to the double bond of an alkenoic acid, initiating a cascade of reactions that ultimately leads to the formation of a sulfonylated lactone. This method provides a mild and efficient route to these valuable compounds, often with high levels of regio- and stereocontrol.

Regiodivergent and Stereocontrolled Sulfonyllactonization Pathways

The cyclization of sulfonyl radicals onto unsaturated systems is a powerful tool for the construction of cyclic compounds. The regioselectivity and stereoselectivity of these reactions are critical aspects that determine the structure of the final product.

The regiochemical outcome of radical cyclizations is often governed by Baldwin's rules. In the context of sulfonyllactonization, the cyclization of an intermediate radical onto a double bond can proceed via two competing pathways: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to form a six-membered ring.

| Cyclization Pathway | Ring Size | Kinetic/Thermodynamic Favorability | Influencing Factors |

| 5-exo-trig | 5-membered | Kinetically favored | Stereoelectronic effects |

| 6-endo-trig | 6-membered | Thermodynamically favored | Steric hindrance, reaction conditions |

Achieving high levels of diastereoselectivity in sulfonyllactonization reactions is crucial for the synthesis of enantiomerically pure compounds. Diastereoselective annulation strategies often rely on the use of chiral auxiliaries, chiral catalysts, or substrate control to influence the stereochemical outcome of the cyclization.

For instance, the presence of a stereocenter on the starting material can direct the approach of the sulfonyl radical, leading to the preferential formation of one diastereomer over the other. Chiral ligands on a metal catalyst can also create a chiral environment that influences the stereochemistry of the bond-forming steps. These strategies have been successfully applied to the synthesis of a variety of complex, stereochemically defined cyclic sulfonated compounds.

Limited Research Findings on the Functional Group Tolerance and Chemoselectivity of this compound

Detailed research specifically outlining the functional group tolerance and chemoselectivity of this compound is not extensively available in the public domain. While the general reactivity of sulfonyl chlorides is well-documented, specific studies on this particular heterocyclic compound are scarce, limiting a comprehensive analysis of its reaction profile with a wide array of functional groups.

The reactivity of sulfonyl chlorides as a class is characterized by the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. This typically leads to the formation of sulfonamides upon reaction with primary and secondary amines, and sulfonate esters with alcohols. However, the presence of the γ-butyrolactone ring in this compound introduces structural and electronic features that could influence its reactivity and selectivity in ways not observed with simpler alkyl or aryl sulfonyl chlorides.

Due to the limited specific data on this compound, a detailed discussion on its functional group tolerance and chemoselectivity, including comprehensive data tables of research findings, cannot be provided at this time. The scientific community has yet to publish in-depth studies that would allow for a thorough compilation and analysis as requested.

Advanced Synthetic Applications of 2 Oxooxolane 3 Sulfonyl Chloride

Utilization as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. mdpi.comjocpr.com This approach offers significant advantages, including high atom and step economy, reduced waste generation, and the rapid assembly of complex molecules from simple precursors. mdpi.comjocpr.com

2-Oxooxolane-3-sulfonyl chloride is an ideal building block for MCRs due to its distinct reactive sites. The highly electrophilic sulfonyl chloride group readily reacts with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. Simultaneously, the γ-butyrolactone ring can participate in various transformations. For instance, it can be opened by nucleophiles or its alpha-position can be functionalized. This dual reactivity allows for the design of novel MCRs where this compound acts as a central scaffold, connecting multiple other components in a single, convergent synthetic operation.

While specific, named MCRs prominently featuring this compound are not extensively documented in dedicated studies, its potential is inferred from the broad utility of sulfonyl chlorides and lactones in such reactions. For example, the principles of the Asinger and Ugi reactions, which traditionally involve components like thiols, aldehydes, and isocyanides, could be adapted to incorporate the functionalities of this compound to generate novel heterocyclic systems. nih.gov The ability to introduce a sulfonyl group and a lactone-derived fragment in one pot makes it a valuable tool for generating structurally diverse compound libraries. mdpi.com

Design and Preparation of Structurally Diverse Molecular Scaffolds

The creation of novel molecular scaffolds is a cornerstone of modern drug discovery and chemical biology, providing the frameworks for new therapeutic agents and biological probes. mdpi.comosti.gov this compound serves as a versatile starting material for the synthesis of such scaffolds, particularly those with three-dimensional complexity.

Synthesis of Polyfunctional 3D Scaffolds for Chemical Space Exploration

To effectively explore chemical space for drug discovery, there is a high demand for libraries of compounds with three-dimensional (3D) character. whiterose.ac.uk Such molecules often exhibit improved binding selectivity and better physicochemical properties compared to flat, aromatic compounds. The non-planar, saturated lactone ring of this compound provides an inherent 3D starting point.

Synthetic strategies can leverage this compound to build polyfunctional scaffolds—molecules bearing multiple reactive handles for further diversification. A bottom-up synthetic approach can be envisioned where the sulfonyl chloride first reacts with a bifunctional nucleophile (e.g., an amino acid). whiterose.ac.uk Subsequent chemical transformations, such as intramolecular cyclizations or further reactions on the lactone ring, can then be employed to construct complex, rigidified 3D structures. whiterose.ac.uk For example, reacting this compound with an amine-containing diol would yield an intermediate that possesses a free hydroxyl group and a lactone, both of which can be used as points for further synthetic elaboration to build intricate molecular architectures. rsc.org

Table 1: Key Features of 3D Scaffolds Derived from this compound

| Feature | Description | Synthetic Contribution from this compound |

| Stereochemical Complexity | Presence of multiple chiral centers. | The chiral center at the 3-position of the oxolane ring can be used to direct stereoselective transformations. |

| Sp3-Richness | High fraction of sp3-hybridized carbon atoms, leading to non-planar structures. | The γ-butyrolactone ring is a core sp3-rich fragment. |

| Polyfunctionality | Multiple reactive sites for subsequent chemical modification ("decoration"). | The sulfonyl group can be converted into sulfonamides or sulfonate esters, while the lactone can be opened or otherwise modified. |

| Scaffold Rigidity | A conformationally restricted core structure. | The five-membered ring provides a degree of rigidity, which can be enhanced through subsequent annulation or bridging reactions. |

Strategies for Constructing CNS-Relevant Molecular Scaffolds

Designing molecules that can effectively act on the central nervous system (CNS) presents a significant challenge, primarily due to the need for compounds to cross the restrictive blood-brain barrier (BBB). nih.gov Ideal CNS drug candidates possess a specific set of physicochemical properties, including a low molecular weight, limited hydrogen bonding capacity, and moderate lipophilicity.

Molecular scaffolds derived from this compound can be tailored to meet these requirements. The initial reaction of the sulfonyl chloride with various amines to form a library of sulfonamides allows for the systematic modulation of properties like lipophilicity and hydrogen bond donor/acceptor count. For instance, reacting it with a small, cyclic secondary amine can cap the hydrogen bond donating potential of the resulting sulfonamide. The lactone moiety, while polar, can be maintained or transformed into other functional groups that are more amenable to CNS penetration. A multiparameter optimization (MPO) approach can be prospectively used to guide the selection of reactants and synthetic pathways to prioritize scaffolds with properties that align with CNS lead generation needs. nih.gov

Contributions to Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as compound libraries, for high-throughput screening. jocpr.com The efficiency of MCRs makes them a powerful engine for generating such libraries. mdpi.com

This compound is an excellent substrate for diversity-oriented synthesis (DOS), a strategy that aims to create libraries of structurally diverse and complex molecules. jocpr.com By reacting this single building block with a large collection of diverse reactants, a vast number of unique products can be generated.

For example, a three-component library could be constructed by reacting this compound (Component A) with a library of primary and secondary amines (Component B) and a library of nucleophiles capable of opening the lactone ring (Component C). This would generate a matrix of products with diversity elements derived from both the amine and the ring-opening nucleophile, all centered around the original oxolane-3-sulfonyl core. This approach enables the efficient exploration of a wide swath of chemical space to identify hit compounds for various biological targets. mdpi.com

Application in Material Science: Thermal Acid Generators

In material science, particularly in the field of microelectronics and photolithography, thermal acid generators (TAGs) and photoacid generators (PAGs) are critical components of chemically amplified photoresists. These compounds are stable under ambient conditions but decompose upon exposure to heat or light to release a strong acid. This generated acid then catalyzes a chemical change in the surrounding polymer matrix, altering its solubility and allowing for the creation of intricate patterns on a substrate.

While direct application of this compound as a TAG is not specifically reported, compounds containing sulfonate esters are well-known acid generators. The general principle involves the thermal cleavage of a carbon-oxygen or sulfur-oxygen bond within the sulfonate group, followed by hydrogen abstraction to produce a sulfonic acid, which is a very strong acid. It is plausible that derivatives of this compound, specifically sulfonate esters formed by reacting it with various alcohols, could function as TAGs. The thermal stability and decomposition temperature could potentially be tuned by modifying the structure of the alcohol used in the esterification, allowing for the design of TAGs for specific processing temperatures.

Role in Chemical Derivatization for Analytical Methodologies

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis, typically by chromatography and mass spectrometry (MS). psu.eduscience.gov Derivatization can improve a molecule's volatility for gas chromatography (GC) or enhance its ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). nih.gov

Sulfonyl chlorides are effective derivatizing agents, particularly for compounds containing phenolic hydroxyl and primary or secondary amine groups. nih.gov Reagents like pyridine-3-sulfonyl chloride have been successfully used to derivatize bisphenols and other poorly ionizable analytes, significantly enhancing their detection sensitivity in electrospray ionization mass spectrometry. nih.govnih.gov

This compound can serve a similar role. Its sulfonyl chloride moiety reacts rapidly and specifically with nucleophilic functional groups under mild conditions to form stable sulfonamide or sulfonate ester derivatives. This derivatization accomplishes several analytical goals:

Improved Ionization: The addition of the sulfonyl group can enhance the proton affinity of the analyte, leading to a much stronger signal in positive-ion mode ESI-MS. sigmaaldrich.com

Increased Specificity: The fragmentation of the derivatized molecule in the mass spectrometer can produce specific product ions, which is useful for highly selective and sensitive quantification methods like selected reaction monitoring (SRM). nih.gov

Chromatographic Modification: The derivatization changes the polarity of the analyte, which can be used to improve its retention and peak shape in reversed-phase liquid chromatography.

Table 2: Analytical Derivatization with this compound

| Analyte Functional Group | Product of Derivatization | Analytical Advantage |

| Primary Amine (-NH₂) | Sulfonamide (-NHSO₂-) | Enhanced ionization, specific fragmentation |

| Secondary Amine (-NHR) | Sulfonamide (-NRSO₂-) | Enhanced ionization, specific fragmentation |

| Phenolic Hydroxyl (-OH) | Sulfonate Ester (-OSO₂-) | Enhanced ionization, improved chromatographic retention |

This makes this compound a potentially valuable reagent for developing sensitive analytical methods for a variety of compounds in complex matrices like biological fluids or environmental samples. nih.gov

Mechanistic Investigations of Reactions Involving 2 Oxooxolane 3 Sulfonyl Chloride

Elucidation of Proposed Reaction Pathways (e.g., Free-Radical, Ionic, Electrophilic, Nucleophilic)

The reactions of 2-oxooxolane-3-sulfonyl chloride are expected to be dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This facilitates a variety of reaction pathways, primarily nucleophilic substitution.

Nucleophilic Substitution (S_N2-type): The most common reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur center. nih.govmagtech.com.cn A nucleophile (Nu⁻) attacks the electron-deficient sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This process typically occurs via a concerted S_N2-type mechanism, involving a single transition state. nih.gov For this compound, this pathway would lead to the formation of sulfonamides (with amine nucleophiles), sulfonates (with alcohol or phenoxide nucleophiles), or sulfones. Theoretical studies on analogous arenesulfonyl chlorides support a mechanism with a single transition state for chloride exchange, consistent with an S_N2 pathway. nih.gov

Addition-Elimination: While less common for chloride displacement, an addition-elimination mechanism is also possible, particularly with highly electronegative nucleophiles like fluoride. This pathway involves the formation of a hypervalent sulfur intermediate (a sulfurane). nih.govnih.gov

Radical Pathways: Sulfonyl chlorides can also serve as precursors to sulfonyl radicals (R-SO₂•) under photolytic or radical-initiating conditions. These radicals can participate in various transformations, such as addition to unsaturated bonds. magtech.com.cn

Elimination (Sulfene Formation): In the presence of a strong, non-nucleophilic base, alkylsulfonyl chlorides bearing an α-hydrogen can undergo elimination to form highly reactive intermediates called sulfenes (R=SO₂). However, this compound lacks a hydrogen atom on the carbon adjacent to the sulfonyl group (the α-carbon is quaternary, bonded to the sulfonyl group, the lactone carbonyl, and two other carbons of the ring), making sulfene (B1252967) formation through this standard pathway unlikely.

The γ-butyrolactone ring itself can also participate in reactions, typically involving nucleophilic attack at the carbonyl carbon, leading to ring-opening. The specific pathway would depend on the nucleophile and reaction conditions. A proposed mechanism for the derivatization of similar γ-butyrolactone compounds involves nucleophilic attack followed by lactonization or ring-opening. researchgate.net

Role of Catalyst Systems in Influencing Reaction Selectivity and Efficiency

Catalysts play a pivotal role in directing the outcome of reactions involving complex molecules like this compound. By altering reaction pathways, catalysts can enhance reaction rates and control chemo-, regio-, and stereoselectivity.

Lewis Acid Catalysis: Lewis acids can activate the sulfonyl chloride group by coordinating to one of the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack. In reactions with unsaturated systems, metal catalysts like copper(II) have been used to direct C-selective sulfonylation over the more conventional O-sulfonylation for related substrates. acs.org This type of control would be critical in reactions where both the lactone oxygen and a separate nucleophile could react.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in sulfonyl chloride chemistry. nih.govacs.org Photocatalysts like potassium poly(heptazine imide) (K-PHI) can mediate the formation of sulfonyl chlorides from various precursors or use them in subsequent reactions. nih.govacs.org By varying the wavelength of light, it is possible to control the reaction pathway, selectively generating different products from the same starting materials. nih.gov This chromoselective catalysis could potentially be applied to reactions of this compound to favor either radical or ionic pathways.

Catalyst-Controlled Regioselectivity: In systems with multiple potential reaction sites, the choice of catalyst can be decisive. For instance, in the reaction of quinoline (B57606) N-oxides with aryl sulfonyl chlorides, different catalysts (LaCl₃ vs. Chitosan@CuI) can direct sulfonylation to different positions on the quinoline ring (C2 vs. C3). researchgate.net A similar strategy could potentially be employed to control reactions at the sulfonyl group versus the lactone moiety of this compound.

The table below summarizes catalyst systems and their influence on selectivity in analogous sulfonyl chloride reactions.

| Catalyst System | Substrate Type | Effect on Selectivity/Efficiency | Reference |

|---|---|---|---|

| Cu(II) | Cyclopropanols + Sulfonyl Chlorides | Promotes C-selective sulfonylation over O-sulfonylation, yielding β-sulfonyl ketones. | acs.org |

| LaCl₃ | Quinoline N-Oxides + Aryl Sulfonyl Chlorides | Directs selective formation of C2-sulfonate esters. | researchgate.net |

| Chitosan@CuI | Quinoline N-Oxides + Aryl Sulfonyl Chlorides | Directs selective formation of C3-sulfonate esters. | researchgate.net |

| Potassium Poly(heptazine imide) (K-PHI) | Thioacetates | Enables chromoselective synthesis; blue light favors sulfonyl chloride formation. | nih.gov |

Spectroscopic and Trapping Studies for Intermediate Identification

Identifying transient intermediates is a cornerstone of mechanistic elucidation. This is typically achieved through a combination of spectroscopic observation under reaction conditions and chemical trapping experiments.

Spectroscopic Studies: Techniques like NMR, IR, and mass spectrometry (MS) are invaluable. For example, GC-MS has been used to detect key intermediates in catalyst-controlled reactions of sulfonyl chlorides. researchgate.net In the study of γ-butyrolactone derivatives, 2D NMR techniques such as ROESY have been used to confirm the structure of products, which indirectly supports the proposed reaction mechanism. researchgate.net For this compound, time-resolved NMR or rapid-injection techniques could potentially observe the formation and decay of intermediates in real-time.

Trapping Studies: A trapping experiment involves introducing a reagent that rapidly and irreversibly reacts with a suspected intermediate, forming a stable, characterizable product. youtube.com For example, highly reactive benzynes generated from other reactions have been trapped by tertiary sulfonamides, leading to zwitterionic intermediates that undergo subsequent rearrangements. nih.gov Similarly, if a reaction involving this compound were proposed to proceed via a radical intermediate, a radical trap like TEMPO could be introduced to intercept it. In enzymatic reactions, intermediates have been successfully trapped by rapid acid-quenching, allowing for their isolation and identification by HPLC and high-resolution mass spectrometry. nih.gov

| Method | Application in Mechanistic Studies | Example | Reference |

| GC-MS | Detection of volatile reaction intermediates. | Detected intermediates in the catalyzed reaction of quinoline N-oxides with sulfonyl chlorides. | researchgate.net |

| ESI-MS | Identification of trapped, non-volatile intermediates. | Identified a trapped 5-hydroxymethyl-dUMP intermediate in an enzymatic reaction. | nih.gov |

| NMR | Structural elucidation of products and stable intermediates. | ROESY-NMR used to determine through-space correlations in γ-butyrolactone derivatives. | researchgate.net |

| Chemical Trapping | Capturing and identifying transient species. | Furan used to trap a benzyne (B1209423) intermediate via a Diels-Alder reaction. | youtube.com |

| Acid Quenching | Stabilizing and isolating intermediates from a reaction mixture. | Used to trap an intermediate in an FDTS-catalyzed reaction. | nih.gov |

Stereochemical Control Elements in Reaction Mechanisms

The this compound molecule is chiral at the C3 position. Therefore, reactions at this center or at the adjacent sulfonyl group can have significant stereochemical implications.

Reactions at the Sulfonyl Group: Nucleophilic substitution at a tetrahedral sulfur atom, when it is a stereocenter, generally proceeds with inversion of configuration, analogous to the S_N2 reaction at carbon. nih.gov While the sulfur atom in this compound is not itself a stereocenter, the reaction's stereochemical outcome is dictated by the existing chirality at C3. The approach of the nucleophile to the sulfur atom will be influenced by the steric environment created by the γ-butyrolactone ring, potentially leading to diastereoselectivity if the nucleophile itself is chiral.

Reactions Involving the Lactone Ring: The stereochemistry of the γ-butyrolactone ring is a critical control element. Studies on 2,3- and 2,4-disubstituted γ-butyrolactones have shown that the thermodynamic stability of diastereomers can vary, with the cis-isomer often being more stable in 2,4-disubstituted systems. rsc.org The stereochemical configuration of substituents profoundly influences the conformation of the five-membered ring. rsc.org The stereochemistry of γ-butyrolactones can be determined using advanced NMR techniques like DPFGSE-NOE, which measures nuclear Overhauser effects between protons to establish their spatial relationships. nih.gov In the synthesis of natural products containing a γ-butyrolactone core, controlling the stereochemistry is paramount, as different stereoisomers can exhibit dramatically different biological activities. nih.gov

Kinetic and Thermodynamic Considerations for Reaction Progression

The final product distribution of a reaction can be governed by either the relative rates of competing pathways (kinetic control) or the relative stability of the final products (thermodynamic control). wikipedia.orglibretexts.org

Kinetic vs. Thermodynamic Control: This principle is well-illustrated in the sulfonation of naphthalene. At lower temperatures (e.g., 80 °C), the reaction is under kinetic control, and the major product is 1-naphthalenesulfonic acid, which is formed faster due to a more stable carbocation intermediate. thecatalyst.org At higher temperatures (e.g., 160 °C), the reaction becomes reversible, allowing equilibrium to be established. Under these conditions of thermodynamic control, the more stable 2-naphthalenesulfonic acid isomer predominates. thecatalyst.org

For reactions of this compound, a similar dichotomy could exist. For example, a reaction with a nucleophile could potentially occur at the sulfonyl chloride (kinetic product) or at the lactone carbonyl (thermodynamic product) if the latter leads to a more stable ring-opened species. Low temperatures and short reaction times would favor the kinetic product, while higher temperatures and longer reaction times would favor the thermodynamic product. libretexts.org

Thermodynamics of Isomers: Equilibration studies on substituted γ-butyrolactones have shown that the free energy differences between cis and trans diastereomers are often small, though the cis isomer is frequently found to be the more thermodynamically stable product in 2,4-disubstituted cases. rsc.org In contrast, for 2,3-disubstituted γ-butyrolactones, the trans-isomer can be the more stable. rsc.org Understanding these subtle energetic differences is key to predicting the outcome of reactions where stereoisomers can interconvert.

Spectroscopic and Structural Characterization Methodologies for 2 Oxooxolane 3 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Oxooxolane-3-sulfonyl chloride, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) environments within the molecule.

In ¹H NMR spectroscopy of the parent γ-butyrolactone, the protons on the carbon atoms typically exhibit distinct chemical shifts. chemicalbook.comhmdb.caresearchgate.net For this compound, the introduction of the strongly electron-withdrawing sulfonyl chloride group at the C3 position significantly influences the chemical shifts of the neighboring protons. The proton at the C3 position is expected to be the most deshielded due to the direct attachment of the sulfonyl chloride, likely appearing as a multiplet in the downfield region of the spectrum. The protons on the C4 and C5 carbons of the oxolane ring will also experience shifts, with those on C5, adjacent to the ring oxygen, typically appearing at a lower field than those on C4.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C2) of the lactone ring is characteristically found at a very low field. The carbon atom directly bonded to the sulfonyl chloride group (C3) would also be significantly deshielded. The remaining carbon atoms of the ring (C4 and C5) would appear at higher fields.

For derivatives of this compound, where the chloride of the sulfonyl chloride is substituted, the NMR spectra would show predictable changes. For instance, in a sulfonamide derivative, the electronic environment around the sulfur atom changes, which in turn would alter the chemical shifts of the protons and carbons on the oxolane ring, particularly at the C3 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Influencing Factors |

| H3 | Downfield multiplet | - | Electron-withdrawing SO₂Cl group |

| H4 | Multiplet | - | Proximity to C3 and C5 |

| H5 | Downfield multiplet | - | Adjacent to ring oxygen |

| C2 | - | Very downfield | Carbonyl group |

| C3 | - | Downfield | Attached to SO₂Cl group |

| C4 | - | Mid-field | Aliphatic carbon in a ring |

| C5 | - | Mid- to downfield | Adjacent to ring oxygen |

Note: The exact chemical shifts would require experimental determination and can be influenced by the solvent and the presence of any derivatives.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom or the entire sulfonyl chloride group. For this compound, characteristic fragmentation would likely involve the cleavage of the C-S bond and the S-Cl bond. The analysis of γ-butyrolactone (GBL) by GC-MS has shown a molecular ion at m/z 86. nih.gov The mass spectrum of this compound would be significantly different due to the presence of the sulfonyl chloride group.

Table 2: Potential Mass Spectrometry Fragmentation Ions for this compound

| Ion | m/z (relative to M) | Description |

| [M]⁺ | M | Molecular ion |

| [M-Cl]⁺ | M-35 / M-37 | Loss of chlorine atom |

| [M-SO₂Cl]⁺ | M-99 / M-101 | Loss of sulfonyl chloride group |

| [C₄H₅O₂]⁺ | 85 | γ-butyrolactone ring fragment after loss of SO₂Cl |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks for chlorine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound, confirming its chemical identity.

The IR spectrum of γ-butyrolactone shows a strong characteristic absorption band for the carbonyl group (C=O) of the lactone ring. chemicalbook.comresearchgate.net This band is typically observed in the region of 1770-1740 cm⁻¹. For this compound, this peak would be a prominent feature. The sulfonyl chloride group (SO₂Cl) gives rise to two strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1385-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively. The C-O stretching vibration of the lactone ring would also be observable.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be useful for observing the S-Cl and S-C stretching vibrations, which may be weak in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (lactone) | Stretch | 1770 - 1740 |

| S=O (sulfonyl) | Asymmetric Stretch | 1385 - 1340 |

| S=O (sulfonyl) | Symmetric Stretch | 1190 - 1160 |

| C-O (lactone) | Stretch | 1250 - 1150 |

| S-Cl | Stretch | 600 - 400 |

| C-S | Stretch | 800 - 600 |

X-ray Crystallography for Definitive Solid-State Structural Determination

Computational and Theoretical Studies of 2 Oxooxolane 3 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are pivotal in understanding the electronic landscape of 2-Oxooxolane-3-sulfonyl chloride. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can predict a variety of electronic properties.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | 4.5 D | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | -8.2 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311+G(d,p) |

The bonding characteristics can be further explored through methods like the Quantum Theory of Atoms in Molecules (QTAIM). This would allow for the characterization of the covalent and any potential non-covalent interactions within the molecule, providing a deeper understanding of the forces holding the atoms together.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is essential for predicting the chemical reactivity of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy path connecting reactants to products. A crucial part of this process is the location and characterization of transition states, which are the energy maxima along the reaction coordinate.

For this compound, reactions of interest would include nucleophilic substitution at the sulfonyl chloride group or reactions involving the lactone ring. Theoretical calculations can determine the activation energies for these potential pathways, thereby predicting which reactions are kinetically favored. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound with a Generic Nucleophile (Nu)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack at Sulfur | [TS1] | 15.2 |

These calculations would likely show that the sulfur atom of the sulfonyl chloride group is the more electrophilic center and thus more susceptible to nucleophilic attack compared to the carbonyl carbon of the lactone.

Conformational Analysis of the Oxooxolane Ring and Sulfonyl Chloride Group

The three-dimensional structure of this compound is not rigid. The five-membered oxolane ring can adopt various conformations, such as envelope and twist forms. Furthermore, rotation around the C-S single bond allows for different orientations of the sulfonyl chloride group relative to the ring.

A thorough conformational analysis, typically performed using molecular mechanics or quantum chemical methods, would identify the most stable conformers and the energy barriers between them. This information is critical as the reactivity and spectroscopic properties of the molecule can be dependent on its conformation. The relative energies of different conformers would be calculated to determine their population at a given temperature.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Oxolane Ring Conformation | S-Cl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (C4-endo) | Gauche | 0.00 |

| 2 | Envelope (C4-endo) | Anti | 1.25 |

These hypothetical results suggest that a specific envelope conformation with a gauche orientation of the sulfonyl chloride group is the most stable arrangement.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can provide predictive insights into the reactivity and selectivity of this compound. Reactivity indices derived from conceptual DFT, such as the Fukui function and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For instance, the Fukui function f(r) indicates the change in electron density at a point r when the number of electrons in the system changes. By calculating the condensed Fukui functions for each atom, one can predict the regioselectivity of reactions. In the case of this compound, these calculations would likely confirm the sulfur atom as the primary site for nucleophilic attack.

Table 4: Hypothetical Condensed Fukui Functions for Nucleophilic Attack (f+) on Selected Atoms of this compound

| Atom | f+ |

|---|---|

| S | 0.45 |

| C(carbonyl) | 0.21 |

These values would quantitatively support the qualitative predictions of reactivity, highlighting the sulfur atom's high susceptibility to nucleophiles.

Application of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. While the development of a robust QSRR model requires a dataset of structurally related compounds with experimentally determined reactivities, a hypothetical study for a series of substituted oxooxolane sulfonyl chlorides could be envisioned.

In such a study, various molecular descriptors (e.g., electronic, topological, and steric properties) would be calculated for each compound in the series. These descriptors would then be used to build a regression model that predicts a specific measure of reactivity, such as a reaction rate constant.

Table 5: Hypothetical Descriptors for a QSRR Model of Oxooxolane Sulfonyl Chloride Derivatives

| Descriptor | Description | Potential Correlation with Reactivity |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative correlation with reactivity towards nucleophiles |

| Atomic Charge on Sulfur | Partial charge on the sulfur atom | Positive correlation with reactivity towards nucleophiles |

A successful QSRR model would not only allow for the prediction of reactivity for new, unsynthesized derivatives but also provide insights into the key molecular features that govern the reactivity of this class of compounds.

Future Research Directions and Perspectives

Development of More Efficient and Atom-Economical Synthetic Pathways for 2-Oxooxolane-3-sulfonyl Chloride

The accessibility of this compound is a critical factor that will influence its widespread adoption in synthetic chemistry. Current synthetic strategies for sulfonyl chlorides often involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign methods for the preparation of this compound.

One promising avenue is the exploration of direct C-H sulfonation of γ-butyrolactone. This approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials. Additionally, catalytic methods, such as those employing transition metals or photoredox catalysts, could offer milder reaction conditions and improved selectivity. A recent development in the synthesis of sulfonyl lactones involves the visible-light photoredox-catalyzed sulfonyl lactonization of unsaturated carboxylic acids with sulfonyl chlorides, a method that provides access to a variety of sulfonyl lactones with good functional group tolerance. acs.orgacs.orgacs.org Investigating analogous strategies starting from precursors of 2-oxooxolane could be a fruitful area of research.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct C-H Sulfonation | High atom economy, readily available starting material. | Development of selective catalysts and reaction conditions. |

| Catalytic Sulfonylation | Milder reaction conditions, potential for asymmetric synthesis. | Exploration of various catalytic systems (e.g., transition metal, photoredox). |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |

Exploration of Novel Reactivity Modes and Transformative Potential

The dual functionality of this compound opens up a plethora of possibilities for novel chemical transformations. The sulfonyl chloride group is a well-established precursor for sulfonamides, sulfonate esters, and sulfones, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.govmagtech.com.cn Future research should delve into the reactivity of this specific sulfonyl chloride in the context of the adjacent lactone ring.

The interplay between the two functional groups could lead to unique intramolecular reactions, such as ring-opening or rearrangement cascades, triggered by reactions at the sulfonyl chloride. For instance, reaction with a bifunctional nucleophile could lead to the formation of complex heterocyclic scaffolds in a single step. Understanding the electrophilicity and reactivity of the lactone ring, which can be influenced by the electron-withdrawing sulfonyl chloride group, is also crucial. Studies on the reactivity of α,β-unsaturated lactones have shown that cyclization significantly impacts their electrophilicity, a factor that should be considered for this compound. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The inherent hazards associated with many sulfonyl chloride syntheses, such as exothermic reactions and the use of corrosive reagents, make them ideal candidates for continuous flow processing. rsc.orgresearchgate.netmdpi.com Future work should focus on developing a robust and scalable continuous flow synthesis of this compound. This would not only improve the safety profile of its production but also enable on-demand generation for direct use in subsequent reactions, minimizing the need for isolation and storage of this reactive intermediate.

Automated synthesis platforms, coupled with in-line analytics, could be employed to rapidly screen reaction conditions and optimize the synthesis. This high-throughput approach would accelerate the discovery of novel applications and facilitate the efficient production of libraries of derivatives for biological screening.

Designing Next-Generation Molecular Scaffolds Incorporating the 2-Oxooxolane-3-sulfonyl Moiety

The unique structural features of this compound make it an attractive building block for the design of novel molecular scaffolds in medicinal chemistry and materials science. mdpi.comnih.govresearchgate.net The rigid five-membered ring can serve as a conformational constraint, while the sulfonyl group provides a handle for introducing diverse functionalities.

Future research should explore the incorporation of the 2-oxooxolane-3-sulfonyl moiety into libraries of drug-like molecules. The resulting sulfonamides and sulfonate esters could exhibit interesting biological activities due to the presence of the lactone ring, which can participate in hydrogen bonding and other non-covalent interactions with biological targets. Tetrahydrofuran-based amino acids have already been utilized as scaffolds for chemical libraries, demonstrating the utility of this ring system in generating molecular diversity. nih.gov Furthermore, the development of synthetic routes to highly functionalized and planar aromatic molecules often relies on annulation strategies, a concept that could be applied to build complex structures from the 2-oxooxolane core. acs.org

| Scaffold Type | Potential Application Area | Key Design Considerations |

| Sulfonamide Derivatives | Medicinal Chemistry (e.g., enzyme inhibitors, receptor modulators) | Introduction of diverse amine functionalities. |

| Sulfonate Ester Derivatives | Prodrug Design, Materials Science (e.g., polymers) | Variation of the alcohol component. |

| Fused Heterocyclic Systems | Agrochemicals, Organic Electronics | Exploration of intramolecular cyclization strategies. |

Expanding Advanced Analytical Applications and Method Development

Sulfonyl chlorides are widely used as derivatizing agents in analytical chemistry to enhance the detection and separation of various analytes, particularly amines and phenols. researchgate.netnih.govnih.gov The unique structure of this compound could offer advantages in this area. The presence of the lactone ring might influence the chromatographic behavior or mass spectrometric fragmentation of the derivatives, potentially leading to improved analytical methods.

Future research could focus on developing and validating new analytical methods using this compound as a derivatization reagent for the analysis of trace amounts of biologically or environmentally important compounds. This would involve optimizing the derivatization conditions, characterizing the resulting derivatives, and assessing the performance of the method in terms of sensitivity, selectivity, and robustness. The development of a robust derivatization reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantifying sulfuryl chloride in chlorosulfonic acid highlights the need for such specialized analytical techniques. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-oxooxolane-3-sulfonyl chloride, and what reaction conditions optimize yield?

Answer: The synthesis typically involves reacting oxazolidine derivatives with sulfonyl chloride reagents under controlled conditions. Key steps include:

- Base Selection : Triethylamine is often used to neutralize HCl by-products, improving reaction efficiency .

- Solvent Choice : Reactions are conducted in inert solvents like dichloromethane or tetrahydrofuran (THF) to stabilize intermediates and prevent side reactions .

- Temperature Control : Mild to moderate temperatures (0–25°C) are preferred to avoid decomposition of the sulfonyl chloride group .

Table 1 : Example Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |